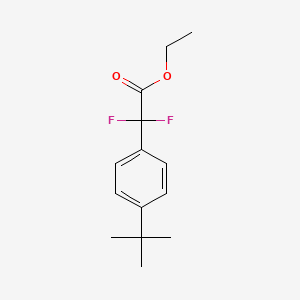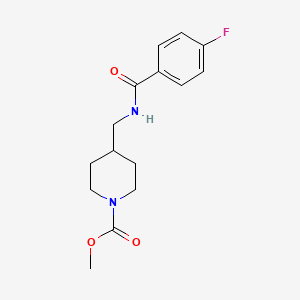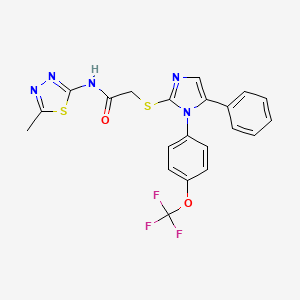
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indoline-2,3-dione family. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of an isopentyloxy group to the benzyl moiety enhances its chemical properties and potential applications. Indoline-2,3-dione derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
Target of Action
Similar compounds such as isoindolines and isoindoline-1,3-diones have been found to interact with the human dopamine receptor d2 , suggesting a potential application as antipsychotic agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as the dopamine receptor d2, by binding to the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Similar compounds have been found to modulate the dopamine receptor d3, which suggests a potential capacity in the treatment of alzheimer’s disease .
Result of Action
Related compounds have been found to have effects on the serotonergic system .
Action Environment
The synthesis of similar compounds has been explored under various conditions, suggesting that environmental factors could potentially influence their action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopentanol.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of Indoline-2,3-dione: The resulting amine is then subjected to cyclization with phthalic anhydride to form the indoline-2,3-dione core.
Alkylation: The final step involves the alkylation of the indoline-2,3-dione with isopentanol under basic conditions to introduce the isopentyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the indoline-2,3-dione to indoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones
Reduction: Indoline derivatives
Substitution: Halogenated or nitrated indoline-2,3-dione derivatives
科学研究应用
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
相似化合物的比较
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione can be compared with other indoline-2,3-dione derivatives:
-
Similar Compounds
- 1-(2-Methoxybenzyl)indoline-2,3-dione
- 1-(2-Ethoxybenzyl)indoline-2,3-dione
- 1-(2-Propoxybenzyl)indoline-2,3-dione
-
Uniqueness: : The presence of the isopentyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQEBXVXSYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)



![2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B2724205.png)


![4-{4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl}phenol](/img/structure/B2724209.png)



![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)

